叔丁基4-(氰基(苯基)甲亚基)哌啶-1-羧酸酯

描述

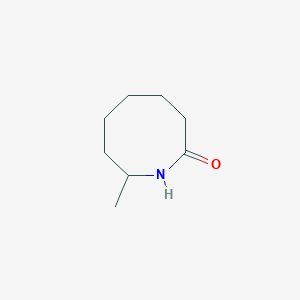

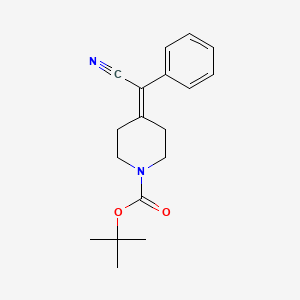

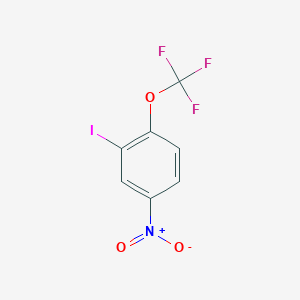

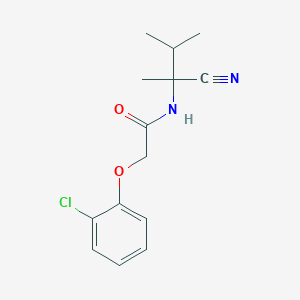

“Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” is a compound used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Synthesis Analysis

The synthesis of “Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” involves the use of specific precursor chemicals. In 2017, two main precursors namely N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) were placed under international control . Since that time, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” can be found in various databases. For instance, the ChemSpider database provides information about the structure, properties, spectra, suppliers and links for this compound .

Chemical Reactions Analysis

“Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate” can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .

科学研究应用

合成和化学性质

- 该化合物可用作各种药物合成的关键中间体。例如,其衍生物已在 Vandetanib 的合成中得到探索,突出了其在构建复杂分子结构中的作用 (Min Wang 等,2015)。

- 另一项研究证明了其在生成小分子抗癌药物的重要中间体中的用途,进一步强调了其在药物化学中的重要性 (Binliang Zhang 等,2018)。

材料科学中的应用

- 研究探索了其在缓蚀剂开发中的应用。一种衍生自叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯的新型杂环化合物对腐蚀性环境中的碳钢表现出显着的防腐蚀性能,突出了其在工业应用中的潜力 (B. Praveen 等,2021)。

药物开发和合成

- 该化合物作为生物活性分子的合成前体,例如克唑替尼,表明其在治疗剂开发中的重要性 (D. Kong 等,2016)。

- 此外,它已被用于合成具有作为苯并咪唑化合物中间体的潜力的衍生物,展示了其在有机合成中的多功能性 (Liu Ya-hu,2010)。

先进材料和聚合物科学

- 该分子还已在含羧基的聚(1,4-苯乙烯亚甲基)的合成中找到应用,突出了其在为电子和光学器件的潜在用途创造发光和水溶性材料中的作用 (M. W. Wagaman 和 R. Grubbs,1997)。

属性

IUPAC Name |

tert-butyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSPRJGSOLUTIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C#N)C2=CC=CC=C2)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(cyano(phenyl)methylene)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2824878.png)

![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)

![N-(naphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2824881.png)

![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)

![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2824893.png)